
BRD-6929
Übersicht
Beschreibung
JQ12 ist eine chemische Verbindung, die für ihre selektive Hemmung der Histon-Deacetylase 1 und Histon-Deacetylase 2 bekannt ist. Histon-Deacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zur Chromatinverdichtung und zur transkriptionellen Repression führt. JQ12 wurde aufgrund seiner Fähigkeit, die Genexpression durch epigenetische Mechanismen zu modulieren, umfassend auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, untersucht .
Wirkmechanismus
Mode of Action
BRD-6929 interacts with its targets, HDAC1 and HDAC2, by binding to them with high affinity . The Ki values, which represent the binding affinity, are 0.2 nM for HDAC1 and 1.5 nM for HDAC2 . This interaction results in the inhibition of these enzymes, thereby affecting the acetylation status of histones and other proteins .
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 by this compound affects the epigenetic regulation of gene expression . This can alter the transcription of various genes, including oncogenes and tumor suppressor genes . Moreover, this compound can induce a dose-dependent acetylation of H4K12ac in cultured neurons .
Pharmacokinetics
It is noted that this compound is brain-penetrant , which suggests that it can cross the blood-brain barrier and exert its effects in the brain.
Result of Action
It causes an increase in H4K12 acetylation in brain region-specific primary cultures . Additionally, this compound induces a significant increase in H2B acetylation in primary neuronal cell cultures .
Action Environment
Given that this compound is brain-penetrant , it can be inferred that the brain environment could potentially influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
BRD-6929 plays a significant role in biochemical reactions, particularly in the inhibition of HDAC1 and HDAC2 . It interacts with these enzymes, inhibiting them with IC50s of 1 and 8 nM, respectively . The nature of these interactions involves high-affinity binding, with Ki values of 0.2 and 1.5 nM for HDAC1 and HDAC2, respectively .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating chromatin and gene expression in the brain . In primary neuronal cell cultures, this compound induces a significant increase in H2B acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically HDAC1 and HDAC2 . It exerts its effects at the molecular level through the inhibition of these enzymes, leading to alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits slow-on/slow-off binding kinetics to HDAC1 and HDAC2, with half-lives (T1/2) of 40 and 80 hours, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, following chronic treatment, this compound at a dosage of 45 mg/kg significantly reduced hyperlocomotion by 36% .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the deacetylation of histone and non-histone proteins . It interacts with enzymes such as HDAC1 and HDAC2, influencing the epigenetic regulation of gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JQ12 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen typischerweise:
Bildung der Kernstruktur: Die Kernstruktur von JQ12 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um JQ12 in seiner reinen Form zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von JQ12 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JQ12 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: JQ12 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im JQ12-Molekül zu modifizieren.
Substitution: JQ12 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von JQ12 zu hydroxylierten oder Keton-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
JQ12 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: JQ12 wird als chemisches Werkzeug verwendet, um die Rolle von Histon-Deacetylasen bei der Genregulation und Chromatin-Remodellierung zu untersuchen.
Biologie: In der biologischen Forschung wird JQ12 eingesetzt, um die Auswirkungen der Hemmung der Histon-Deacetylase auf zelluläre Prozesse wie Differenzierung, Proliferation und Apoptose zu untersuchen.
Medizin: JQ12 hat sich als potenzieller Therapeutik bei der Behandlung verschiedener Krebsarten, einschließlich Leukämie, Lymphom und soliden Tumoren, erwiesen. Es wird auch auf sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen und Entzündungszustände untersucht.
Wirkmechanismus
JQ12 übt seine Wirkung aus, indem es selektiv Histon-Deacetylase 1 und Histon-Deacetylase 2 hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu einer lockereren Chromatinstruktur und erhöhter Transkriptionsaktivität führt. Die molekularen Ziele von JQ12 umfassen die Histon-Deacetylase-Enzyme selbst sowie verschiedene Transkriptionsfaktoren und Korepressor-Komplexe. Die an dem Wirkmechanismus von JQ12 beteiligten Pfade umfassen Chromatin-Remodellierung, Genexpressionsregulation und Signaltransduktion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MS-275: Ein weiterer selektiver Inhibitor der Histon-Deacetylase 1 und Histon-Deacetylase 2, mit ähnlichen Anwendungen in der Krebsforschung.
SAHA (Vorinostat): Ein Pan-Histon-Deacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Romidepsin: Ein selektiver Inhibitor der Histon-Deacetylase 1 und Histon-Deacetylase 2, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.
Einzigartigkeit von JQ12
JQ12 ist einzigartig in seiner hohen Selektivität für Histon-Deacetylase 1 und Histon-Deacetylase 2, was eine gezieltere Modulation der Genexpression mit potenziell weniger Nebenwirkungen im Vergleich zu Pan-Histon-Deacetylase-Inhibitoren ermöglicht. Diese Selektivität macht JQ12 zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der therapeutischen Entwicklung .
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Merck60, in combination with Tazemetostat, effectively suppressed cell growth in G401 kidney cancer cells. What is the scientific basis for combining a HDAC1/2 inhibitor with an EZH2 inhibitor in the context of Wilms tumor?
A1: The rationale for combining Merck60 (HDAC1/2 inhibitor) and Tazemetostat (EZH2 inhibitor) stems from the study's findings that both HDAC1/2 and EZH2 are overactive in Wilms tumor cells []. HDAC1/2, by upregulating SIX1/2, and EZH2, by promoting nephron progenitor cell proliferation, contribute to the uncontrolled growth characteristic of this cancer []. By inhibiting both these pathways simultaneously, the researchers aimed to achieve a synergistic effect, effectively disrupting the tumor cells' ability to proliferate. This approach aligns with the growing body of evidence suggesting that combined inhibition of HDACs and EZH2 can be a potent strategy for treating various cancers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
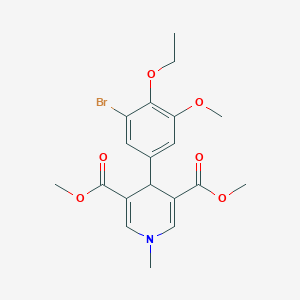
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

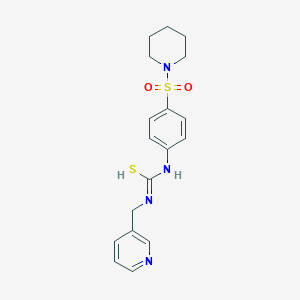

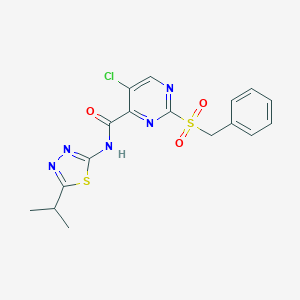
![3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B536851.png)
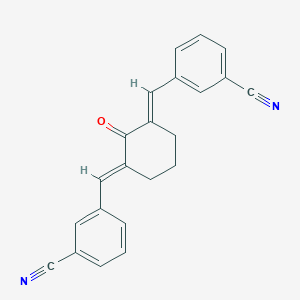
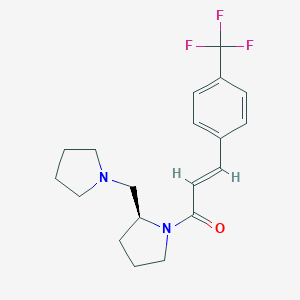
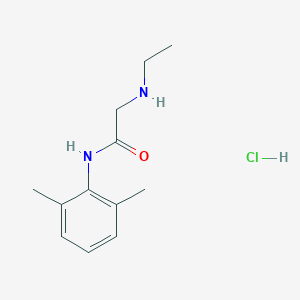
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
